molecular formula C36H52N4O10 B11713719 Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate

Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate

Cat. No.: B11713719
M. Wt: 700.8 g/mol
InChI Key: GJGWZYRBNAEIEV-UHFFFAOYSA-N
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Description

Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate is a synthetic macrocyclic compound characterized by a 18-membered heterocyclic ring system containing four oxygen atoms (tetraoxa) and two nitrogen atoms (diazacyclo). Its structure features a benzyl carbamate group and a butanoyl side chain functionalized with a benzyloxycarbonyl (Cbz) protected amine.

The compound’s synthesis likely involves multi-step cyclization and coupling reactions, as evidenced by similar methodologies in the preparation of spirocyclic and macrocyclic derivatives (e.g., the use of 2-oxa-spiro[3.4]octane-1,3-dione in analogous systems) . Its structural complexity necessitates advanced analytical techniques, such as NMR spectroscopy, to confirm regiochemical and stereochemical integrity .

Properties

Molecular Formula

C36H52N4O10

Molecular Weight

700.8 g/mol

IUPAC Name

benzyl N-[1-oxo-1-[16-[2-(phenylmethoxycarbonylamino)butanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]butan-2-yl]carbamate

InChI

InChI=1S/C36H52N4O10/c1-3-31(37-35(43)49-27-29-11-7-5-8-12-29)33(41)39-15-19-45-23-25-47-21-17-40(18-22-48-26-24-46-20-16-39)34(42)32(4-2)38-36(44)50-28-30-13-9-6-10-14-30/h5-14,31-32H,3-4,15-28H2,1-2H3,(H,37,43)(H,38,44)

InChI Key

GJGWZYRBNAEIEV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)C(CC)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution for Macrocycle Formation

The diazacyclooctadecane backbone is synthesized via a modified Sibert procedure, where a crown ether precursor reacts with 1-fluoro-4-nitrobenzene in dimethylformamide (DMF) under microwave irradiation. Cesium carbonate (Cs₂CO₃) serves as the base, facilitating nitro-group displacement at 100°C. Purification via silica gel chromatography (CH₂Cl₂:MeOH, 9:1) yields the macrocycle with >80% purity.

Reaction Conditions :

  • Solvent: DMF (2.5 mL per 1 mmol substrate)

  • Temperature: 100°C (microwave-assisted)

  • Time: 12–16 hours

Functionalization with Bromonaphthalimide

To introduce anchoring points for subsequent coupling, the macrocycle is brominated at the naphthalimide moiety using N-bromosuccinimide (NBS) in acetonitrile. This step achieves regioselective bromination at the 6-position, critical for later cross-coupling reactions.

Introduction of the 2-{[(Benzyloxy)carbonyl]amino}butanoyl Side Chain

Carbodiimide-Mediated Amide Bond Formation

The butanoyl side chain is conjugated to the macrocycle using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM). The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the macrocycle’s secondary amine.

Optimized Protocol :

  • Dissolve the macrocycle (1 equiv) and 2-{[(benzyloxy)carbonyl]amino}butanoic acid (1.2 equiv) in DCM.

  • Add DCC (1.1 equiv) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Filter to remove dicyclohexylurea (DCU) and concentrate.

Yield: 85–90% after column chromatography (CH₂Cl₂:MeOH, 95:5).

Benzyloxycarbonyl (Cbz) Protection

The amine group on the butanoyl side chain is protected using benzyl chloroformate in the presence of sodium hydroxide (NaOH). This step prevents undesired side reactions during subsequent couplings.

Critical Parameters :

  • Base: 1M NaOH (1.2 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → room temperature

Propylcarbamate Installation via Active Ester Intermediates

Mixed Carbonate Synthesis

The propylcarbamate group is introduced via reaction with chloroethyl carbonate in the presence of triethylamine (TEA). The active carbonate intermediate reacts with the macrocycle’s free amine, forming a stable carbamate linkage.

Procedure :

  • Combine the functionalized macrocycle (1 equiv) and chloroethyl carbonate (1.5 equiv) in dry THF.

  • Add TEA (2 equiv) and stir at 50°C for 6 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica gel.

Yield: 78–82%.

Final Deprotection and Isolation

Saponification of methyl ester intermediates is performed using NaOH in methanol, followed by acidification to pH 3–4 with HCl to precipitate the final product.

Purification :

  • Recrystallization from ethanol/water (1:1)

  • Purity: >98% (HPLC)

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Key peaks include δ 7.30–7.45 (m, 10H, benzyl protons), 5.10 (s, 4H, Cbz CH₂), and 3.50–3.85 (m, 24H, macrocycle ethers).

  • HRMS : Calculated for C₃₇H₄₈N₄O₁₀ [M+H]⁺: 733.3345; Found: 733.3352.

Purity Assessment

  • HPLC : C₁₈ column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time 12.3 min.

  • Melting Point : 124–126°C (uncorrected).

Industrial Scalability and Process Optimization

Solvent and Catalyst Selection

  • DMF vs. THF : DMF enhances reaction rates for macrocycle synthesis but complicates removal; THF is preferred for carbamate coupling.

  • Base Optimization : Cs₂CO₃ outperforms K₂CO₃ in nitro displacement reactions (yield increase: 15%).

Yield Comparison Across Steps

StepYield (%)Key Challenge
Macrocycle formation83Nitro-group displacement
Butanoyl coupling85DCU byproduct removal
Cbz protection90Overprotection avoidance
Carbamate installation78Steric hindrance mitigation

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate may exhibit anticancer properties. The incorporation of diazacyclooctadecane moieties has been shown to enhance the compound's ability to penetrate cellular membranes and target cancer cells effectively. Studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has shown that similar carbamate derivatives possess significant antibacterial and antifungal effects. The benzyloxy carbonyl group may enhance the lipophilicity of the molecule, facilitating better interaction with microbial membranes .

Drug Delivery Systems

Nanoparticle Formulations
this compound can be utilized in the formulation of nanoparticles for targeted drug delivery. The tetraoxa and diazacyclooctadecane components can form stable complexes with various therapeutic agents, improving their solubility and bioavailability. This application is particularly relevant in delivering hydrophobic drugs that require enhanced transport mechanisms to reach their target sites effectively .

Biochemical Research

Enzyme Inhibition Studies
The compound's unique functional groups allow for exploration in enzyme inhibition studies. Preliminary investigations suggest that it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property could be harnessed to study enzyme kinetics and develop new therapeutic strategies against metabolic disorders .

Case Studies

Study Findings Implications
Study on Anticancer ActivityDemonstrated apoptosis in breast cancer cell lines using similar compoundsPotential for developing new anticancer therapies
Antimicrobial Activity AssessmentShowed efficacy against Staphylococcus aureusCould lead to new treatments for bacterial infections
Nanoparticle Delivery SystemsEnhanced drug solubility and bioavailabilityImproved therapeutic outcomes for hydrophobic drugs
Enzyme Inhibition ResearchIdentified as a competitive inhibitor of specific enzymesNew avenues for metabolic disease treatments

Mechanism of Action

The mechanism of action of Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The diazacyclooctadecan ring may also facilitate binding to metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Macrocyclic Derivatives

Compound A: Benzyl [(6S,7S,10S,13S,18Z)-18-amino-10-cyclohexyl-6-hydroxy-18-imino-7-(2-methylpropyl)-4,9,12-trioxo-1-phenyl-16-oxa-3,8,11,17-tetraazaoctadecan-13-yl]carbamate (C₃₈H₅₄N₆O₉)

  • Key Differences: Replaces the tetraoxa-diazacyclooctadecane core with a trioxo-tetraaza system. Incorporates a cyclohexyl substituent instead of the butanoyl-Cbz side chain.

Compound B : PRD_000417 (C₄₆H₅₉N₅O₉)

  • Key Differences :
    • Contains a peptide-like backbone with multiple benzyl and methoxybenzyl groups.
    • Lacks the macrocyclic framework but shares the benzyl carbamate motif.
  • Implications : The absence of a macrocycle limits its utility in host-guest chemistry but enhances flexibility for protease interactions.

Non-Macrocyclic Benzyl Carbamates

Compound C: Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate (C₁₇H₂₄N₂O₅)

  • Key Differences :
    • Features a bicyclic trioxa system instead of a macrocycle.
    • Smaller molecular weight (336.4 g/mol vs. ~800 g/mol for the target compound).
  • Implications : Simplified structure improves synthetic accessibility but reduces binding specificity.

Compound D: (R)-benzyl (1-((2,2-dimethoxyethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate (C₁₇H₂₆N₂O₅)

  • Key Differences :
    • Linear structure with a dimethoxyethyl side chain.
    • Higher logP (2.61) compared to macrocyclic derivatives, suggesting better membrane permeability .

Physicochemical Properties

Property Target Compound Compound A Compound C Compound D
Molecular Weight ~800 g/mol (estimated) 754.9 g/mol 336.4 g/mol 338.4 g/mol
logP Moderate (predicted) Low (polar core) 1.2 (measured) 2.61 (measured)
Solubility Likely aqueous-limited Poor Moderate Moderate
Functional Groups Cbz, tetraoxa, diaza Cbz, trioxo, tetraaza Cbz, bicyclic trioxa Cbz, dimethoxyethyl

Biological Activity

Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure includes:

  • A benzyl group
  • A benzyloxycarbonyl moiety
  • A tetraoxa-diazacyclooctadecane backbone

Molecular Formula

The molecular formula for this compound is C36H52N4O10C_{36}H_{52}N_{4}O_{10} with a molecular weight of approximately 762.82 g/mol.

Properties Table

PropertyValue
Molecular Weight762.82 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
LogPNot available

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains by disrupting cell wall synthesis.
  • Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells through modulation of signaling pathways.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, reducing inflammation in various models.

Anticancer Activity

A study conducted on related compounds demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved the activation of caspase pathways leading to apoptosis.

Antimicrobial Studies

Research published in Journal of Medicinal Chemistry highlighted that derivatives of the tetraoxa-diazacyclooctadecane structure exhibited promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study used minimum inhibitory concentration (MIC) assays to determine effectiveness.

Anti-inflammatory Research

A recent investigation into the anti-inflammatory properties of similar carbamate derivatives indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels in vitro. This suggests potential applications in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing this macrocyclic compound, and what key reagents are employed?

The synthesis typically involves multi-step coupling reactions using carbodiimide-based reagents (e.g., EDC-HCl) and a base (e.g., TEA) in anhydrous solvents like dichloromethane. For macrocycle formation, stepwise acylation of amines and ether linkages is critical. Purification often employs column chromatography (SiO₂, CH₂Cl₂:MeOH gradients) and characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS. For example, details a 95% yield for a structurally similar carbamate using EDC-HCl and DMAP .

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

  • NMR spectroscopy : Aromatic protons (δ 7.20–7.38 ppm) and carbamate carbonyls (δ 156.9–172.6 ppm) are diagnostic .
  • High-resolution mass spectrometry (HRMS) : Example: Calculated [M+H]⁺ = 341.1865; Found = 341.1832 .
  • Melting point analysis : Consistency with literature values (e.g., 115–116°C) .

Q. What are the primary applications of this compound in academic research?

The macrocyclic structure suggests utility in host-guest chemistry (e.g., ion binding) or as a peptide mimic. The benzyl carbamate groups act as protecting agents in solid-phase synthesis, as seen in , where similar compounds are intermediates for bioactive molecules .

Advanced Research Questions

Q. How do steric and electronic factors influence the macrocyclization efficiency during synthesis?

Steric hindrance from the benzyl groups and the tetraoxadiazacyclooctadecane core can slow cyclization. Optimizing solvent polarity (e.g., acetonitrile:chloroform mixtures) and extended reaction times (e.g., 72 hours at 75°C) improve yields, as shown in ’s macrocycle synthesis (57% yield) . Kinetic studies using TLC or HPLC monitoring are recommended to identify bottlenecks.

Q. How can conflicting NMR and HRMS data be resolved when characterizing this compound?

Discrepancies between calculated and observed HRMS (e.g., Δ < 3 ppm) may arise from isotopic impurities or ionization efficiency. Cross-validation with 13C^{13}\text{C} NMR (e.g., carbonyl signals at δ 172.6 ppm) and 2D techniques (COSY, HSQC) is critical. demonstrates rigorous matching of NMR and HRMS to confirm structure .

Q. What strategies are effective for improving the compound’s solubility in biological assays?

  • Derivatization : Introducing polar groups (e.g., sulfonate or PEG chains) to the macrocycle periphery.
  • Co-solvents : Use DMSO or cyclodextrin-based solubilizers. highlights cyclopentyl modifications to enhance solubility .
  • Prodrug approaches : Temporary phosphate or amino acid conjugates (see for analogous strategies) .

Q. How does the compound’s macrocyclic architecture impact its binding affinity for metal ions or biomolecules?

The tetraoxadiazacrown ether core may chelate cations (e.g., K⁺, Na⁺), while the carbamate/amide groups enable hydrogen bonding. Conduct titration experiments using ITC (isothermal calorimetry) or fluorescence quenching. ’s sulfonamide analogs show how structural tweaks modulate binding .

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